molecular formula C15H25N3O4S B2369055 [1-(1-Prop-2-enoylpiperidine-4-carbonyl)piperidin-2-yl]methanesulfonamide CAS No. 2361679-58-3

[1-(1-Prop-2-enoylpiperidine-4-carbonyl)piperidin-2-yl]methanesulfonamide

Cat. No. B2369055
CAS RN: 2361679-58-3
M. Wt: 343.44
InChI Key: FBGFTNHETVFFRX-UHFFFAOYSA-N
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Description

[1-(1-Prop-2-enoylpiperidine-4-carbonyl)piperidin-2-yl]methanesulfonamide is a chemical compound that has gained significant attention from the scientific community due to its potential applications in various fields. This molecule is a piperidine derivative and has been synthesized through various methods. The purpose of

Mechanism of Action

The mechanism of action of [1-(1-Prop-2-enoylpiperidine-4-carbonyl)piperidin-2-yl]methanesulfonamide involves its ability to inhibit various enzymes. For example, it has been shown to inhibit acetylcholinesterase by binding to the active site of the enzyme and preventing the breakdown of the neurotransmitter acetylcholine. This results in an increase in the concentration of acetylcholine in the synapse, which can improve cognitive function.
Biochemical and Physiological Effects:
The biochemical and physiological effects of [1-(1-Prop-2-enoylpiperidine-4-carbonyl)piperidin-2-yl]methanesulfonamide have been extensively studied. It has been shown to improve cognitive function in animal models of Alzheimer's disease and Parkinson's disease. It has also been shown to have anti-inflammatory effects by reducing the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-alpha).

Advantages and Limitations for Lab Experiments

The advantages of [1-(1-Prop-2-enoylpiperidine-4-carbonyl)piperidin-2-yl]methanesulfonamide for lab experiments include its ability to inhibit various enzymes and improve cognitive function in animal models of neurodegenerative diseases. However, its limitations include its potential toxicity and the need for further studies to determine its safety and efficacy in humans.

Future Directions

For [1-(1-Prop-2-enoylpiperidine-4-carbonyl)piperidin-2-yl]methanesulfonamide include further studies to determine its safety and efficacy in humans. It may also be investigated for its potential as a therapeutic agent for other diseases such as cancer and diabetes. Additionally, the synthesis method may be optimized to improve the yield and purity of the final product.

Synthesis Methods

The synthesis of [1-(1-Prop-2-enoylpiperidine-4-carbonyl)piperidin-2-yl]methanesulfonamide has been achieved through various methods. One of the most common methods involves the reaction of piperidine with 1-(prop-2-enoyl)piperidine-4-carboxylic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The resulting product is then treated with methanesulfonyl chloride to obtain the final product.

Scientific Research Applications

[1-(1-Prop-2-enoylpiperidine-4-carbonyl)piperidin-2-yl]methanesulfonamide has been extensively studied for its potential applications in various fields such as drug discovery, medicinal chemistry, and neuroscience. This molecule has been shown to have inhibitory effects on various enzymes such as acetylcholinesterase, butyrylcholinesterase, and monoamine oxidase. It has also been investigated for its potential as a neuroprotective agent against neurodegenerative diseases such as Alzheimer's and Parkinson's.

properties

IUPAC Name

[1-(1-prop-2-enoylpiperidine-4-carbonyl)piperidin-2-yl]methanesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H25N3O4S/c1-2-14(19)17-9-6-12(7-10-17)15(20)18-8-4-3-5-13(18)11-23(16,21)22/h2,12-13H,1,3-11H2,(H2,16,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBGFTNHETVFFRX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)N1CCC(CC1)C(=O)N2CCCCC2CS(=O)(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H25N3O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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